Superior Antitumor Efficacy of BFS vs. Busulfan in Sarcoma 180, P388 Leukemia, and Meth A Fibrosarcoma Mouse Models
In a direct head-to-head in vivo study, BFS (1,4-butanediol di-2,2,2-trifluoroethanesulfonate) demonstrated significant antitumor efficacy in three murine tumor models where busulfan showed little to no activity [1]. Busulfan did not appreciably prolong the life span of either P388 leukemia-bearing or Meth A fibrosarcoma-bearing mice, whereas BFS produced significant increases in survival time [1]. In sarcoma 180-bearing mice, a five-day daily intraperitoneal treatment with busulfan was not effective, whereas BFS produced a significant therapeutic effect on the same schedule [1].
| Evidence Dimension | In vivo antitumor efficacy (life span prolongation) |
|---|---|
| Target Compound Data | BFS: Significant life span prolongation in P388 and Meth A models; significant tumor inhibition in sarcoma 180 model. |
| Comparator Or Baseline | Busulfan: No appreciable life span prolongation in P388 or Meth A models; not effective in sarcoma 180 model. |
| Quantified Difference | BFS produced a statistically significant extension of survival time in P388 and Meth A models, where busulfan was ineffective. In sarcoma 180, BFS was significantly effective while busulfan showed no activity on an identical five-day daily ip schedule. |
| Conditions | In vivo murine tumor models: sarcoma 180 (solid), P388 leukemia (ascites), Meth A fibrosarcoma (ascites); five daily intraperitoneal injections; survival time and tumor growth monitored. |
Why This Matters
The demonstrated superior antitumor efficacy of BFS versus busulfan across multiple tumor models provides a clear scientific rationale for selecting BFS in preclinical oncology programs where busulfan fails, offering a potentially broader therapeutic window.
- [1] Kato T, Ohta Y, Suzumura Y, Kohda K, Kimoto H, Kawazoe Y. Antitumor activity and neutrophil-selective hematopoietic toxicity of busulfan analogs in mice. Jpn J Cancer Res. 1988 Sep;79(9):1048-1053. doi:10.1111/j.1349-7006.1988.tb00073.x. View Source
